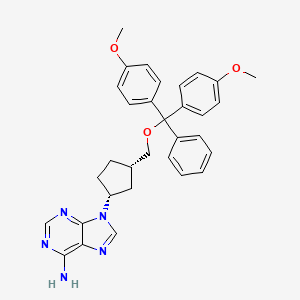
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine
Overview
Description
“1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” is a complex organic compound. It is derived from 4-Fluorobenzyl bromide, which is a fluorinated building block . The compound has a bromine atom and a fluorine atom attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of the parent compound, 4-Fluorobenzyl bromide, is represented by the linear formula FC6H4CH2Br . The compound “1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” would have a more complex structure due to the addition of the ethylpiperazine group. Unfortunately, the exact molecular structure is not provided in the sources retrieved.Scientific Research Applications
1. Synthesis and Application in Medicinal Chemistry
- A study describes the synthesis of novel phthalazinyl derivatives, including compounds related to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine, for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
2. Imaging and Diagnostic Applications
- Research into the synthesis of 18F-labeled nonpeptide CCR1 antagonists for potential diagnostic applications includes the use of similar piperazine derivatives (Mäding et al., 2006).
- Another study investigates the in vitro metabolism of 1-(4-[(18)F]fluorobenzyl)-4-phenylpiperazine for potential use in diagnostic imaging (Ryu et al., 2006).
3. Biological and Chemical Properties
- Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing a similar structure to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine have been explored (Menteşe et al., 2015).
- Electrochemical fluorination studies involving 1-ethylpiperazine and related compounds have been conducted to understand their chemical properties and potential applications (Abe et al., 2001).
4. Drug Discovery and Pharmacological Studies
- The synthesis of a thromboxane receptor antagonist involving a similar compound shows the potential application in drug discovery (W. and Mason, 1998).
- Another study focuses on the discovery of dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing substituted triazolopiperazines, highlighting the medicinal chemistry applications of similar structures (Kim et al., 2008).
properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLBYMOTKXOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)











![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
